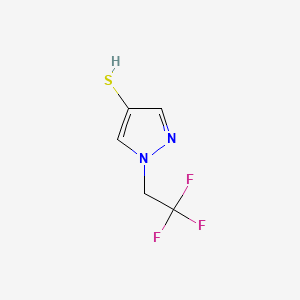
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol is an organofluorine compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring with a thiol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol typically involves the introduction of the trifluoroethyl group to a pyrazole precursor. One common method involves the reaction of 1H-pyrazole-4-thiol with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoroethyl group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the trifluoroethyl group, which can enhance metabolic stability and bioavailability.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties imparted by the trifluoroethyl group.
Mechanism of Action
The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol involves its interaction with molecular targets through the thiol group and the trifluoroethyl group. The thiol group can form covalent bonds with target proteins or enzymes, potentially inhibiting their activity. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for specific targets by increasing its lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-thiol
- 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-thiol
- 1-(2,2,2-trifluoroethyl)-1H-imidazole-4-thiol
Uniqueness
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol is unique due to the specific positioning of the trifluoroethyl group and the thiol group on the pyrazole ring. This unique structure can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H5F3N2S |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazole-4-thiol |
InChI |
InChI=1S/C5H5F3N2S/c6-5(7,8)3-10-2-4(11)1-9-10/h1-2,11H,3H2 |
InChI Key |
YQSQODAQETWJBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















